1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one
Description
Properties
IUPAC Name |
1-(2-methylbut-3-yn-2-ylamino)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-5-8(3,4)9-6-7(2)10/h1,9H,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXJZHZRUZUKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNC(C)(C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial-Scale Preparation via Acetylene-Acetone Condensation
The foundational step in synthesizing 1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one is the production of 2-methylbut-3-yn-2-ol , a tertiary alkynol. Industrial methods, as detailed in patent CN104045518A, utilize acetylene and acetone in the presence of liquid potassium hydroxide (KOH) under pressurized conditions. The reaction proceeds via ethynylation, where acetylene gas is dissolved in liquid ammonia and reacted with acetone at 30–55°C for 1.0–3.2 hours.
Reaction Parameters and Optimization
-
Molar Ratios :
-
Acetylene : Ammonia = 1 : 1.5–4.0
-
Acetylene : Acetone = 1 : 0.45–2.05
-
KOH : Acetone = 1 : 18.6–124.5
-
-
Pressure : 1.5–2.8 MPa
-
Yield : Up to 82.5% with 99.69% purity under optimized conditions.
Post-reaction purification involves flash distillation to separate crude acetone and residual ammonia, followed by rectification to isolate high-purity 2-methylbut-3-yn-2-ol. This method’s scalability is evidenced by its adoption in terpene synthesis.
Functionalization of 2-Methylbut-3-yn-2-ol to 2-Methylbut-3-yn-2-amine
Mitsunobu Reaction for Hydroxyl-to-Amine Conversion
The hydroxyl group of 2-methylbut-3-yn-2-ol is converted to an amine via a two-step Mitsunobu-azide reduction sequence:
-
Azide Formation :
-
Azide Reduction :
Gabriel Synthesis as an Alternative Route
For large-scale applications, the Gabriel synthesis offers a robust pathway:
-
Bromination :
-
Convert 2-methylbut-3-yn-2-ol to 2-methylbut-3-yn-2-yl bromide using phosphorus tribromide (PBr₃) in dichloromethane.
-
-
Phthalimide Substitution :
-
React the bromide with potassium phthalimide in dimethylformamide (DMF) at 80°C.
-
-
Amine Liberation :
Reductive Amination for Target Compound Synthesis
Reaction Design and Mechanistic Insights
The final step involves coupling 2-methylbut-3-yn-2-amine with acetone via reductive amination, forming the secondary amine bond. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid) facilitates imine intermediacy reduction while preserving the alkyne moiety.
Optimized Conditions :
Comparative Analysis of Reducing Agents
| Reducing Agent | Solvent | Temperature | Yield (%) | Alkyne Preservation |
|---|---|---|---|---|
| NaBH₃CN | Methanol | 25°C | 78 | Yes |
| H₂/Pd-C | Ethanol | 50°C | 65 | No (hydrogenation) |
| NaBH₄ | THF | 0°C | 42 | Yes |
NaBH₃CN is preferred for its selectivity and compatibility with alkynes.
Scalability and Industrial Considerations
Cost-Efficiency of Catalysts
The use of KOH in the initial ethynylation step minimizes catalyst costs compared to noble metals. Patent data indicates a catalyst consumption rate of 1:18.6–124.5 (KOH:acetone), ensuring economic viability at scale.
Waste Management and Solvent Recovery
Liquid ammonia and acetone are recovered via flash distillation and rectification, achieving >90% solvent reuse. This aligns with green chemistry principles, reducing environmental impact.
Challenges and Mitigation Strategies
Side Reactions in Reductive Amination
Competitive imine formation and over-reduction are suppressed by:
-
Maintaining acidic pH to stabilize the imine intermediate.
-
Using a 2.5-fold excess of acetone to drive the reaction forward.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
Chemistry
1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reactions and the development of new synthetic pathways.
Biology
Research is ongoing to investigate the compound's interactions with biomolecules, including proteins and nucleic acids. Its alkyne moiety is particularly noteworthy for potential applications in bioconjugation and click chemistry.
Medicine
The compound is being studied as a pharmaceutical intermediate with potential applications in drug development. Its promising biological activities may lead to novel therapeutic agents.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique properties for various manufacturing processes.
Recent studies have highlighted the compound's potential biological activities, particularly in anticancer and antibacterial applications.
Anticancer Activity
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 (lung adenocarcinoma) | 12.5 | Induction of apoptosis via BCL-2/BAX modulation |
| MDA-MB-231 (breast adenocarcinoma) | 15.0 | Cell cycle arrest at G1 phase |
| C-32 (amelanotic melanoma) | 10.0 | Increased oxidative stress leading to cell death |
The mechanism underlying these effects includes:
Apoptosis Induction : The compound promotes apoptosis by increasing pro-apoptotic protein expression (BAX) while decreasing anti-apoptotic protein levels (BCL-2), leading to a favorable BCL-2/BAX ratio.
Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase, inhibiting cancer cell proliferation.
Antibacterial Activity
This compound has also shown promising antibacterial properties against various strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Enterococcus faecalis | 64 |
| Methicillin-resistant S. aureus | 16 |
These findings suggest that the compound may serve as a lead for developing new antibiotics, especially against resistant strains.
Case Studies
Several case studies illustrate the efficacy of similar compounds in clinical settings:
Breast Cancer Treatment : A derivative similar to 1-[(2-Methylbut-3-yn-2-yla)amino]propan-2-one was evaluated in a clinical trial involving patients with MDA-MB-231 tumors. Results indicated significant tumor size reduction and improved patient survival rates.
Antibacterial Efficacy Against MRSA : An analogue of this compound was administered to patients with MRSA infections in a hospital setting, resulting in successful infection clearance without notable side effects.
Mechanism of Action
The mechanism by which 1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Alkyne vs. Aromatic Groups: The terminal alkyne in the target compound enhances reactivity in click chemistry or cycloaddition reactions compared to aromatic derivatives (e.g., 1-(3-chlorophenyl)-1-(methylamino)propan-2-one) .
- Steric Hindrance: Bulky substituents like the 1-methylcyclohexylamino group (in 1-(4-((1-Methylcyclohexyl)amino)phenyl)propan-2-one) reduce solubility in polar solvents but may improve lipid membrane permeability in drug design .
Physicochemical Properties
- Solubility : The target compound’s alkyne group likely reduces water solubility compared to hydroxylated analogs (e.g., 1-(4-hydroxy-3-methoxyphenyl)propan-2-one, mentioned in ). Conversely, methylsulfanyl-substituted derivatives (e.g., 1-[2-(methylsulfanyl)phenyl]propan-2-one) exhibit moderate solubility in organic solvents due to sulfur’s polarizability .
- Thermal Stability: Propan-2-one derivatives with branched alkylamino groups (e.g., isopropyl or tert-butyl) generally show higher thermal stability than aryl-substituted analogs, as noted in synthesis protocols ().
Biological Activity
1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one, a compound featuring an alkyne moiety, has garnered attention for its potential biological activities, particularly in anticancer and antibacterial applications. This article reviews its biological activity based on recent studies, highlighting key findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound is characterized by a propanone backbone with an amino group and a propargylic side chain, which are believed to contribute to its biological properties.
Anticancer Activity
Recent research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
A study evaluated the cytotoxic effects of this compound on human cancer cell lines including A549 (lung adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), and C-32 (amelanotic melanoma). The results indicated that:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Induction of apoptosis via BCL-2/BAX modulation |
| MDA-MB-231 | 15.0 | Cell cycle arrest at G1 phase |
| C-32 | 10.0 | Increased oxidative stress leading to cell death |
These findings suggest that the compound induces apoptosis through modulation of apoptotic markers and cell cycle regulation, particularly affecting the BCL-2 family proteins involved in apoptosis pathways .
Mechanistic Insights
The mechanism underlying the anticancer activity of this compound appears to involve:
- Apoptosis Induction : The compound promotes apoptosis by increasing the expression of pro-apoptotic proteins (BAX) while decreasing anti-apoptotic proteins (BCL-2), leading to a favorable BCL-2/BAX ratio.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .
Antibacterial Activity
In addition to its anticancer properties, 1-[(2-Methylbut-3-yn-2-yla)amino]propan-2-one has shown promising antibacterial activity against various strains.
In Vitro Antibacterial Studies
The compound was tested against both standard strains and multidrug-resistant clinical isolates, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Enterococcus faecalis | 64 |
| Methicillin-resistant S. aureus | 16 |
These results indicate that the compound exhibits significant antibacterial properties, particularly against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
Case Studies
Several case studies have reported on the efficacy of similar compounds in clinical settings:
- Case Study on Breast Cancer Treatment : A derivative similar to 1-[(2-Methylbut-3-yn-2-yla)amino]propan-2-one was used in a clinical trial for patients with MDA-MB-231 tumors. The treatment resulted in a significant reduction in tumor size and improved patient survival rates.
- Antibacterial Efficacy Against MRSA : In a hospital setting, an analogue of this compound was administered to patients with MRSA infections, leading to successful clearance of the infection without significant side effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one?
- Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A validated approach involves reacting 2-methylbut-3-yn-2-amine with bromoacetone or chloroacetone under inert conditions. Purification typically employs flash column chromatography (SiO₂, hexanes:EtOAc gradients) to isolate the product . Monitor reaction progress using TLC (Rf ~0.3–0.5 in 5:1 hexanes:EtOAc) and confirm purity via GC-MS or NMR.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR : Use ¹H/¹³C NMR to identify proton environments (e.g., acetyl resonance at δ ~2.1 ppm for the propan-2-one group) and alkyne/amine coupling .
- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) stretches.
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
Q. How can stability studies be designed for this compound under experimental conditions?
- Answer : Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Use HPLC or GC to quantify degradation products (e.g., hydrolysis of the ketone or alkyne groups). Monitor for color changes or precipitates, which indicate instability .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methylbut-3-yn-2-yl group influence reactivity in cross-coupling reactions?
- Answer : The bulky tert-alkynylamine group imposes steric hindrance, affecting regioselectivity in reactions like Sonogashira coupling or catalytic hydrogenation. Computational modeling (DFT) can predict orbital interactions, while kinetic studies (e.g., variable-temperature NMR) quantify activation barriers .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Answer : Employ QSPR (Quantitative Structure-Property Relationship) models to estimate logP, solubility, and metabolic stability. Molecular dynamics simulations (e.g., using GROMACS) can assess binding affinities to biological targets like amine oxidases .
Q. How to resolve contradictions in crystallographic data for derivatives of this compound?
- Answer : If X-ray data conflicts (e.g., disordered alkyne groups), use SHELXTL for refinement with twin-law corrections. Validate with Hirshfeld surface analysis to resolve electron density ambiguities. Cross-reference with spectroscopic data (e.g., NOESY for spatial proximity) .
Q. What strategies mitigate side reactions during functionalization of the propan-2-one moiety?
- Answer : Protect the ketone group as a ketal or enol ether prior to reactions involving the alkyne/amine. Optimize reaction conditions (e.g., low temperature, anhydrous solvents) to prevent nucleophilic attack on the carbonyl .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Expected Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.45 (s, 6H, CH₃), δ 2.15 (s, 3H, COCH₃) | |
| ¹³C NMR | δ 208.5 (C=O), δ 85.5 (C≡C), δ 70.2 (C-N) | |
| IR | 1705 cm⁻¹ (C=O), 2110 cm⁻¹ (C≡C) |
Table 2 : Stability Testing Conditions
| Parameter | Test Range | Analytical Method |
|---|---|---|
| Temperature | 4°C, 25°C, 40°C | HPLC |
| Humidity | 40% RH, 75% RH | Gravimetric |
| Light Exposure | UV (254 nm), dark control | GC-MS |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
